molecular formula C21H16ClN3O2S2 B2768136 N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291857-04-9

N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2768136
CAS RN: 1291857-04-9
M. Wt: 441.95
InChI Key: JHAKAFJNRWJJGR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H16ClN3O2S2 and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Analysis

N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, a related compound, has been analyzed using vibrational spectroscopy techniques like Raman and Fourier transform infrared spectroscopy. These studies, supported by ab initio calculations, offer insights into the compound's geometric equilibrium and intermolecular interactions. This research contributes to understanding the stereo-electronic interactions and stability of such molecules (Mary, Pradhan, & James, 2022).

Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Compounds structurally similar to the one , specifically thieno[2,3-d]pyrimidine derivatives, have shown potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are crucial in DNA synthesis, making such compounds relevant in cancer research for their potential to inhibit cancer cell growth (Gangjee et al., 2008).

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives, closely related to the compound , have demonstrated significant antitumor activity. They have been evaluated against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, showing potent anticancer activity (Hafez & El-Gazzar, 2017).

Structural Analysis

Studies focusing on similar compounds have revealed important structural details, such as the folded conformation of the molecules and the inclination of the pyrimidine ring relative to the benzene ring. These structural insights are crucial in understanding the molecular interactions and stability of such compounds (Subasri et al., 2016).

Antibacterial and Hemolytic Activities

Derivatives of oxadiazole, structurally akin to the compound , have been synthesized and evaluated for their antibacterial and hemolytic activities. These studies contribute to understanding the potential therapeutic applications of such compounds in treating bacterial infections and their effects on human cells (Aziz-Ur-Rehman et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-13-5-2-3-8-17(13)25-20(27)19-16(9-10-28-19)24-21(25)29-12-18(26)23-15-7-4-6-14(22)11-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAKAFJNRWJJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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